molecular formula C40H66O10 B1172611 venturicidin CAS No. 11021-88-8

venturicidin

Cat. No.: B1172611
CAS No.: 11021-88-8
M. Wt: 706.9 g/mol
InChI Key: VIOYQVOQUWWSAB-KEXSXYLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Initial Isolation from Streptomyces spp. and Early Structural Characterization

The venturicidin family traces its origins to 1961, when Glaxo Laboratories first isolated antifungal compounds from soil-derived Streptomyces strains. Early chromatographic analyses revealed two primary components: a polar fraction (later named this compound A) and a less polar analog (this compound B). Initial structural characterization relied on thin-layer chromatography (TLC) and ultraviolet (UV) profiling, which showed identical Rf values (0.55 in benzene-acetone 3:1) for both components, complicating differentiation.

Key milestones in early structural studies include:

  • Molecular Weight Determination : Low-resolution mass spectrometry identified this compound A (C41H67NO11, 749 Da) and B (C40H66O10, 706 Da).
  • Sugar Moiety Identification : Hydrolysis experiments revealed a 2,6-dideoxy-β-D-arabino-hexopyranosyl group in both congeners.
  • Lactone Core Confirmation : Nuclear magnetic resonance (NMR) spectra confirmed a 20-membered macrolactone scaffold with polyketide-derived branching.

Early biological assays demonstrated potent antifungal activity against Venturia inaequalis (apple scab pathogen) and Pyricularia oryzae (rice blast fungus), driving agricultural interest.

Taxonomic Revisions and Nomenclature: Aabomycins vs. Venturicidins

A protracted nomenclature conflict emerged in 1969 when Japanese researchers reported "aabomycin A" from Streptomyces sp. No. 325-17, initially proposed as a novel antifungal macrolide. However, high-performance liquid chromatography (HPLC) reanalysis in 1990 revealed aabomycin A as a 3:1 mixture of two compounds:

Component Retention Time (min) Identity Molecular Formula
Aabomycin A1 62.4 This compound A C41H67NO11
Aabomycin A2 53.2 This compound B C40H66O10

This taxonomic revision unified the literature, with this compound A/B becoming the accepted nomenclature. The distinction arises from:

  • This compound A : Carbamoyl group at C-30 of the sugar moiety.
  • This compound B : Hydroxyl substitution at C-30 instead of carbamoyl.

Chronological Overview of Congener Discoveries (Venturicidins A–F)

The this compound family expanded through targeted mining of Streptomyces strains from extreme environments:

Table 1: this compound Congeners and Discovery Timeline

Congener Year Source Strain Key Structural Feature Reference
A 1961 Streptomyces sp. Glaxo C-30 carbamoyl group
B 1961 Streptomyces sp. Glaxo C-30 hydroxyl group
C 2013 Streptomyces TS-2-2 Ethyl side chain at C-24 (vs. methyl in A)
D 2020 Streptomyces NRRL S-4 Modified aglycone oxygenation pattern
E 2020 Streptomyces NRRL S-4 Epoxidized lactone ring
F 2020 Streptomyces NRRL S-4 Acylated sugar moiety

This compound C marked a significant advance, isolated from Streptomyces TS-2-2 near Kentucky coal mine vents. Its C-24 ethyl group (vs. methyl in A/B) was confirmed via HR-MS (Δm/z +14) and NOESY correlations.

Venturicidins D–F emerged from genome-guided discovery in Streptomyces NRRL S-4, featuring:

  • This compound D : Additional hydroxylation at C-17.
  • This compound E : 9,10-epoxide within the lactone core.
  • This compound F : O-acetylation at the sugar C-4".

Biosynthetic gene cluster (BGC) analysis revealed a type I polyketide synthase (PKS) with glycosyltransferase modules, explaining the conserved macrolide-glycoside architecture.

Table 2: Structural Comparison of Venturicidins A–C

Feature This compound A This compound B This compound C
Molecular Formula C41H67NO11 C40H66O10 C42H69NO11
Sugar C-30 Substituent -NHCO -OH -NHCO
Lactone C-24 Group Methyl Methyl Ethyl
Aglycone Oxygenation 3 hydroxyls 3 hydroxyls 4 hydroxyls

Data synthesized from .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOYQVOQUWWSAB-KEXSXYLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-72-6
Record name Venturicidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VENTURICIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Strain Selection and Inoculum Preparation

Large-Scale Fermentation Parameters

Large-scale fermentation employs 1L Erlenmeyer flasks containing 500 mL of millet medium, incubated at 28°C for 7 days with continuous shaking (170 rpm). The millet medium, composed of crushed millet grains and distilled water, provides a nutrient-rich environment that enhances secondary metabolite synthesis. Comparative studies indicate that millet media yield approximately 30 g of crude extract per 100 L of culture broth, surpassing yields from synthetic media by 40–60%.

Table 1: Fermentation Media Composition and Yields

Medium TypeKey ComponentsIncubation TimeYield (Crude Extract/100 L)
Millet MediumCrushed millet, H₂O7 days30 g
ISP4 Liquid MediumSoluble starch, K₂HPO₄7 days18 g
Synthetic BrothGlucose, NH₄NO₃7 days12 g

Extraction Techniques and Solvent Systems

Post-fermentation, this compound is extracted from the culture broth using organic solvents. The process begins with centrifugation (8,000 rpm, 30 minutes) to separate mycelia from the supernatant. The cell-free broth is then concentrated via rotary evaporation at 40°C, reducing the volume by 90–95% prior to solvent extraction.

Solvent Selection and Efficiency

Chloroform emerges as the preferred solvent due to its high partition coefficient for this compound. Sequential liquid-liquid extraction with chloroform (1:1 v/v, five repetitions) achieves >85% recovery of this compound from aqueous phases. Methanol and dimethyl formamide (DMF) are alternatives for solubilizing this compound A, though they require subsequent purification to remove polar impurities.

Table 2: Solvent Efficiency in this compound Extraction

SolventExtraction Efficiency (%)Purity (Crude Extract)
Chloroform85–9060–70%
Ethyl Acetate70–7550–55%
Methanol65–7040–45%

Purification Strategies Using Chromatographic Methods

Crude extracts undergo multi-step chromatography to isolate this compound congeners (A, B, and C). Silica gel chromatography is the cornerstone of purification, with elution systems tailored to separate structurally similar macrolides.

Silica Gel Column Chromatography

The crude extract is adsorbed onto silica gel (80–100 mesh) and loaded onto a column (200 mm × 900 mm) packed with 200–300 mesh silica. Gradient elution with chloroform-methanol mixtures (100:1 to 1:1 v/v) separates this compound A (eluted at 20:1) and this compound C (eluted at 10:1). this compound B, a less polar analog, elutes earlier in the gradient (60:1).

High-Performance Liquid Chromatography (HPLC)

Final polishing of this compound fractions is achieved via reverse-phase HPLC using C18 columns and acetonitrile-water gradients. This step enhances purity to >95%, as verified by UV detection at 254 nm.

Table 3: Chromatographic Conditions for this compound Purification

StepStationary PhaseMobile PhaseTarget Congener
Primary ColumnSilica GelCHCl₃:MeOH (20:1)This compound A
Secondary ColumnSilica GelCHCl₃:MeOH (10:1)This compound C
Final PolishingC18 HPLC ColumnAcetonitrile:H₂O (70:30)All Congeners

Characterization and Quality Control of this compound Preparations

Structural elucidation of this compound relies on spectroscopic techniques, including NMR and high-resolution mass spectrometry (HR-MS). This compound A (C₄₁H₆₇NO₁₁, MW 750) exhibits characteristic ¹H-NMR signals at δ 5.30 (H-9, d, J = 15 Hz) and δ 4.85 (H-11, m), confirming its macrolide骨架. HR-ESI-MS of this compound C (C₄₂H₆₉NO₁₁) shows a sodium adduct at m/z 786.4799 [M + Na]⁺, with a diagnostic fragment at m/z 555.4067 corresponding to aglycone loss.

Biological Activity Validation

Potency is assessed via antimicrobial assays against Staphylococcus aureus and Candida albicans, with this compound A displaying MIC values of 2–4 μg/mL. Mitochondrial membrane potential assays in Trypanosoma brucei further validate its bioactivity, with EC₅₀ values of 0.8 μM .

Chemical Reactions Analysis

Types of Reactions: Venturicidins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize venturicidins.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the venturicidin structure.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions include various analogs of venturicidins with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Antifungal Applications

Venturicidin A has demonstrated significant antifungal properties, making it a candidate for controlling various fungal pathogens.

  • Mechanism of Action : The compound inhibits ATP synthase, leading to disrupted energy production in fungi. This inhibition results in reduced virulence and growth of fungal pathogens .
  • Target Fungi :
    • Botrytis cinerea : this compound A effectively inhibits spore germination and germ tube elongation, crucial for the pathogen's lifecycle .
    • Fusarium graminearum : The compound suppresses deoxynivalenol production, impairing the virulence of this pathogen .
    • Erysiphe species : It protects plants from infections caused by Erysiphe graminis and Erysiphe cichoracearum, among others .
Fungal PathogenEffect of this compound A
Botrytis cinereaInhibits spore germination
Fusarium graminearumSuppresses toxin production
Erysiphe graminisProtects plants from infection

Antiprotozoal Applications

Recent studies have highlighted the effectiveness of this compound A against trypanosomatid parasites, which are responsible for diseases like African sleeping sickness and leishmaniasis.

  • Trypanosoma brucei : this compound A has shown strong activity against this parasite, with an IC50 value of approximately 21.49 nM. It causes a rapid loss of mitochondrial membrane potential and mitochondrial DNA in treated cells .
  • Leishmania donovani : The compound also exhibits potent activity against this pathogen, suggesting its potential for repurposing in treating leishmaniasis .
ParasiteIC50 Value (nM)Observed Effects
Trypanosoma brucei21.49Loss of mitochondrial potential and DNA
Leishmania donovani5Inhibitory effects on both life stages

Agricultural Applications

This compound A's antifungal properties extend to agricultural uses, particularly in protecting crops from pathogenic fungi.

  • Plant Protection : The compound is effective against several fungal pathogens that threaten crop yields. Its low toxicity to higher plants makes it a promising candidate for agricultural fungicides .
  • Potential Benefits :
    • Reduced reliance on synthetic fungicides.
    • Enhanced crop resilience against fungal infections.

Summary of Findings

This compound A presents a multifaceted profile with significant implications in medicine and agriculture. Its ability to inhibit ATP synthase across different organisms positions it as a critical compound for further research and application.

  • Key Highlights :
    • Potent antifungal activity against various pathogens.
    • Effective against trypanosomatid parasites.
    • Potential agricultural fungicide with low toxicity to non-target species.

Comparison with Similar Compounds

Uniqueness: Venturicidins are unique due to their potent antifungal activity and their ability to inhibit ATP synthase, making them valuable in both agricultural and medical applications. Their structural diversity and the presence of multiple analogs provide a rich area for further research and development.

Biological Activity

Venturicidin is a macrolide antibiotic produced by certain Streptomyces species. It has garnered attention for its diverse biological activities, particularly its effects on bacterial ATP synthesis and potential applications in enhancing the efficacy of other antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various pathogens, and potential therapeutic applications.

Overview of this compound

This compound exists in several forms, primarily this compound A (ventA), this compound B (ventB), and this compound C (ventC). These compounds have been shown to possess varying degrees of biological activity against different microorganisms.

This compound primarily functions by inhibiting the F-type ATP synthase, an essential enzyme in ATP production within bacterial cells. The inhibition leads to a decoupling of ATP synthesis from proton transport, resulting in decreased ATP levels within the cell. This mechanism has been observed in studies involving various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.

Key Findings:

  • ATP Synthesis Inhibition : Higher concentrations of ventA induce time- and ATP-dependent decoupling of F1-ATPase activity from the F0 complex, leading to dysregulated ATP synthesis .
  • Adjuvant Activity : VentA has been shown to enhance the bactericidal effects of aminoglycoside antibiotics like gentamicin against multidrug-resistant (MDR) bacterial pathogens by increasing proton motive force (PMF) and facilitating antibiotic uptake .

Biological Activities

This compound exhibits a wide range of biological activities beyond its antibacterial properties:

  • Antifungal Activity : VentA has demonstrated antifungal properties against various fungal strains, including Botrytis cinerea, suggesting its potential use in agricultural applications .
  • Antimalarial and Anticancer Effects : Preliminary studies indicate that ventA may possess antimalarial and anticancer activities, although further research is needed to elucidate these effects fully .
  • Antitrypanosomal Activity : this compound A has shown in vitro activity against Trypanosoma brucei, indicating potential as a treatment for diseases caused by trypanosomatids .

Case Studies

  • Synergistic Effects with Antibiotics :
    • A study highlighted that ventA significantly enhances the effectiveness of gentamicin against S. aureus, demonstrating its potential as an adjuvant therapy in treating infections caused by MDR bacteria .
  • Toxicity Assessments :
    • Toxicity studies have indicated that while venturicidins exhibit minimal toxicity in animal models, their effects can vary across different human cell lines, necessitating careful evaluation before clinical application .

Comparative Table of Venturicidins

CompoundSourceBiological ActivityNotes
This compound AStreptomyces sp.Inhibits ATP synthesis; enhances aminoglycosidesSignificant against MDR pathogens
This compound BStreptomyces sp.Limited antibacterial activityLess studied than ventA
This compound CIsolated from TS-2-2Antifungal and potential anticancer activityNewly characterized

Research Findings

Recent studies have provided insights into the structural characteristics and biological activities of venturicidins:

  • Structural Elucidation : The structures of ventA and ventB have been fully characterized using NMR spectroscopy, providing a foundation for understanding their interactions with biological targets .
  • In Vitro Studies : Various assays have demonstrated ventA's ability to inhibit ATP hydrolysis in bacterial membranes, supporting its role as a potent inhibitor of bacterial energy metabolism .

Q & A

Q. What structural features of venturicidins correlate with their antifungal activity, and how are these features experimentally determined?

Venturicidins are 20-membered macrolides with variations in glycosylation and side chains that significantly affect their bioactivity. Structural elucidation relies on NMR spectroscopy (1D/2D), HR-MS, and comparison with known analogs (e.g., venturicidins A–J). For example, venturicidin I (EC50: 0.35 µg/mL) exhibits stronger antifungal activity against Pyricularia oryzae than this compound A (EC50: 0.11 µg/mL), likely due to hydroxylation patterns . Researchers should prioritize isolating analogs via chromatographic techniques (e.g., HILIC, HPLC) and validate structures using spectral data before testing bioactivity .

Q. How is the antifungal potency of venturicidins quantified, and what experimental models are appropriate?

Antifungal activity is measured via in vitro assays using EC50 values for hyphal growth inhibition and spore germination. For instance, this compound I inhibits P. oryzae hyphal growth at EC50 = 0.35 µg/mL, while carbendazim (a reference fungicide) shows EC50 = 0.30 µg/mL . Researchers should use standardized protocols:

  • Hyphal growth inhibition : Incubate fungal cultures with this compound gradients (e.g., 0.1–10 µg/mL) for 48–72 hours, then measure biomass reduction.
  • Spore germination : Treat spores with this compound and calculate germination rates microscopically after 24 hours .

Q. What is the primary mechanism of action of venturicidins against ATP synthase?

Venturicidins target the FO subunit of F1FO-ATP synthase, blocking proton translocation and disrupting mitochondrial membrane potential (ΔΨ). In Trypanosoma brucei, this compound A (5× IC50) induces kDNA loss within 24 hours, correlating with ΔΨ collapse and impaired ATP synthesis . Researchers can validate this using:

  • ΔΨ assays : Fluorescent probes (e.g., TMRE) to monitor mitochondrial depolarization.
  • ATP quantification : Luciferase-based assays to measure cellular ATP depletion .

Advanced Research Questions

Q. How do venturicidins exhibit dual effects (activation/inhibition) on bacterial F-ATPases, and how can these be experimentally resolved?

Venturicidins show concentration-dependent biphasic effects on F-ATPase activity. In E. coli, low concentrations (1 µM) transiently increase ATP hydrolysis rates by 11%, while higher concentrations (4 µM) inhibit activity by 28% initially, followed by partial recovery . To dissect this:

  • Kinetic assays : Use continuous spectrophotometric NADH-coupled ATPase assays to monitor real-time activity changes.
  • Membrane preincubation : Pre-treat bacterial membranes with this compound (10–45 min) to assess time-dependent effects .
  • Proton coupling : Test under respiring vs. fermenting conditions to isolate FO-dependent proton flow from F1-ATPase decoupling .

Q. What experimental approaches can clarify contradictions in this compound’s IC50 values across studies?

Discrepancies in IC50 values (e.g., this compound A in T. brucei vs. prior reports) may arise from strain-specific sensitivities or assay conditions. To address this:

  • Standardize protocols : Use consistent ΔΨ measurement techniques (e.g., DAPI staining for kDNA loss) and matched cell cycle stages (e.g., G1-phase synchronization) .
  • Cross-species validation : Compare IC50 in related pathogens (e.g., Leishmania donovani vs. T. evansi) to identify taxonomic biases .

Q. How can structure-activity relationships (SAR) guide the design of novel this compound analogs?

SAR studies reveal that glycosylation enhances this compound’s antifungal potency. This compound X (aglycone of A/B) shows 3x lower activity than its glycosylated forms, highlighting the role of sugar moieties in target binding . Researchers should:

  • Generate analogs : Use genetic knockout (e.g., venK PKS inactivation) or chemical derivatization to modify glycosylation .
  • Test bioactivity : Screen analogs against fungal panels (e.g., Aspergillus niger, Penicillium thomii) and ATP synthase isoforms .

Methodological Considerations

  • Data interpretation : When this compound reduces cellular ATP but preserves motility (e.g., P. aeruginosa), combine ATP assays with flagellar motility tracking to distinguish F1FO-ATPase inhibition from substrate-level phosphorylation .
  • Statistical rigor : Report absolute ATP values (nM) alongside percentages to avoid overinterpreting relative changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.